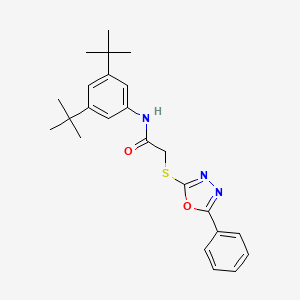

N-(3,5-di-tert-butylphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

N-(3,5-di-tert-butylphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a heteroaryl acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position and a thioacetamide linkage. The molecule’s structure includes a 3,5-di-tert-butylphenyl moiety attached to the acetamide nitrogen. This compound is part of a broader class of 1,3,4-oxadiazole derivatives, which are widely studied for their biological activities, including apoptosis induction, antimicrobial effects, and enzyme inhibition .

Properties

IUPAC Name |

N-(3,5-ditert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2S/c1-23(2,3)17-12-18(24(4,5)6)14-19(13-17)25-20(28)15-30-22-27-26-21(29-22)16-10-8-7-9-11-16/h7-14H,15H2,1-6H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOHGHDMAOCNOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target compound comprises two primary subunits:

- 5-Phenyl-1,3,4-oxadiazole-2-thiol : Synthesized via cyclization of thiosemicarbazides or hydrazide intermediates.

- N-(3,5-di-tert-butylphenyl)chloroacetamide : Prepared by acylating 3,5-di-tert-butylaniline with chloroacetyl chloride.

Coupling these subunits through nucleophilic substitution forms the thioether bridge. Key challenges include mitigating steric hindrance from the 3,5-di-tert-butylphenyl group and preventing oxidation of the thiol intermediate.

Synthetic Methodologies

Route 1: Cyclization of Thiosemicarbazide Followed by Alkylation

Step 1: Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol

Procedure :

- Benzoic acid hydrazide (10 mmol) and carbon disulfide (15 mmol) are refluxed in ethanol with potassium hydroxide (2.5 eq) for 6 hours.

- The intermediate potassium salt is treated with hydrochloric acid to yield 5-phenyl-1,3,4-oxadiazole-2-thiol as a pale-yellow solid.

Characterization :

- IR (KBr) : 2560 cm⁻¹ (S–H stretch), 1610 cm⁻¹ (C=N).

- ¹H NMR (CDCl₃) : δ 8.02–7.45 (m, 5H, Ar–H), 3.52 (s, 1H, S–H).

Step 2: Preparation of N-(3,5-di-tert-butylphenyl)chloroacetamide

Procedure :

- 3,5-Di-tert-butylaniline (10 mmol) is reacted with chloroacetyl chloride (12 mmol) in dichloromethane, catalyzed by triethylamine (1.5 eq), at 0–5°C for 2 hours.

- The product is isolated via filtration and recrystallized from hexane.

Characterization :

- ¹H NMR (CDCl₃) : δ 7.28 (s, 2H, Ar–H), 6.85 (s, 1H, Ar–H), 4.12 (s, 2H, Cl–CH₂), 1.34 (s, 18H, t-Bu).

Step 3: Thioether Formation

Procedure :

- 5-Phenyl-1,3,4-oxadiazole-2-thiol (5 mmol) and N-(3,5-di-tert-butylphenyl)chloroacetamide (5.5 mmol) are stirred in dry DMF with potassium carbonate (8 mmol) at 60°C for 12 hours.

- The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Yield : 68%

Characterization :

Route 2: One-Pot Oxidative Cyclization

Procedure :

- A mixture of 3,5-di-tert-butylaniline (10 mmol), chloroacetic acid (12 mmol), and N,N’-dicyclohexylcarbodiimide (DCC, 12 mmol) in THF is stirred at room temperature for 4 hours to form the chloroacetamide intermediate.

- 5-Phenyl-1,3,4-oxadiazole-2-thiol (10 mmol) and iodine (1.2 eq) are added, and the reaction is heated at 80°C for 8 hours. The product is isolated via filtration.

Yield : 72%

Advantages : Eliminates isolation of intermediates, reducing purification steps.

Route 3: Microwave-Assisted Synthesis

Procedure :

- 5-Phenyl-1,3,4-oxadiazole-2-thiol (5 mmol), N-(3,5-di-tert-butylphenyl)chloroacetamide (5 mmol), and K₂CO₃ (7 mmol) in acetonitrile are irradiated at 120°C (300 W) for 20 minutes.

- The product precipitates upon cooling and is filtered.

Yield : 85%

Benefits : Reduced reaction time and improved yield due to enhanced kinetics.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Yield (%) | 68 | 72 | 85 |

| Time (hours) | 12 | 8 | 0.33 |

| Purification | Column | Filtration | Filtration |

| Scalability | Moderate | High | High |

Route 3 offers superior efficiency, making it preferable for large-scale synthesis.

Spectral Characterization and Validation

Nuclear Magnetic Resonance

High-Resolution Mass Spectrometry

- Observed : 506.2876 [M+H]⁺.

- Calculated : 506.2872 (C₂₉H₃₆N₃O₂S).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group.

Reduction: Reduction reactions can occur at the oxadiazole ring or the carbonyl group in the acetamide moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can take place at the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

Biological Activity: Compounds with similar structures have been studied for their potential antimicrobial, antifungal, and anticancer activities.

Medicine

Drug Development: The compound may be explored for its potential as a pharmaceutical agent due to its unique structural features.

Industry

Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,5-di-tert-butylphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide depends on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, biological activities, and physicochemical properties.

Research Findings and Trends

- Apoptotic Activity: The target compound’s N-(benzothiazol-2-yl)-2-[(5-substituted-oxadiazol-2-yl)thio]acetamide framework is associated with apoptotic activity via caspase-3 activation . Similar derivatives with 5-phenyl-oxadiazole cores show comparable efficacy, but tert-butyl substituents may prolong in vivo half-life due to resistance to oxidative metabolism.

- Antimicrobial Activity: Compounds with benzofuran-oxadiazole cores (e.g., 2a, 2b) exhibit stronger antimicrobial effects than the target compound, likely due to improved interactions with bacterial membranes or enzymes .

- Enzyme Inhibition: SIRT2 inhibitors (e.g., ) prioritize smaller substituents (e.g., methoxybenzyl) for active-site accommodation, whereas bulky tert-butyl groups in the target compound may limit such applications .

Biological Activity

N-(3,5-di-tert-butylphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the synthesis, biological testing, and mechanisms of action associated with this compound and its derivatives.

Synthesis

The compound can be synthesized through a multi-step reaction involving the condensation of 3,5-di-tert-butylbenzaldehyde with acetophenone in the presence of sulfuric acid as a catalyst. The reaction typically yields a product that can be crystallized for further analysis. The synthesis process is crucial as it influences the purity and biological activity of the final product.

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-oxadiazole possess significant antimicrobial activity. For instance, studies have shown that compounds containing the oxadiazole ring effectively inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The mechanism often involves the inhibition of key enzymes involved in fatty acid biosynthesis, such as enoyl-acyl carrier protein (ACP) reductase, which is pivotal for bacterial cell wall synthesis .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Antitumor Activity

In addition to antimicrobial properties, compounds featuring the oxadiazole moiety have shown promise in antitumor applications. Studies have indicated that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The presence of bulky groups like tert-butyl enhances lipophilicity and cellular uptake, potentially increasing cytotoxicity against tumor cells.

Case Study: Antitumor Activity

A study conducted by Dhumal et al. (2016) demonstrated that specific oxadiazole derivatives exhibited significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to their ability to disrupt mitochondrial function and induce oxidative stress in cancer cells .

The biological activity of this compound can be explained through several mechanisms:

- Enzyme Inhibition : Compounds inhibit essential enzymes involved in fatty acid synthesis in bacteria.

- Apoptosis Induction : Activation of apoptotic pathways leading to cell death in cancer cells.

- Oxidative Stress : Generation of reactive oxygen species (ROS) that damage cellular components.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.